Diacetone L-sorbose
Diacetone L-sorbose
Brand Name:
Vulcanchem
CAS No.:
17682-70-1
VCID:
VC20747397
InChI:
InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7?,8?,9?,12-/m0/s1
SMILES:
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C
Molecular Formula:
C12H20O6
Molecular Weight:
260.28 g/mol
Diacetone L-sorbose
CAS No.: 17682-70-1
Cat. No.: VC20747397
Molecular Formula: C12H20O6
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17682-70-1 |
---|---|
Molecular Formula | C12H20O6 |
Molecular Weight | 260.28 g/mol |
IUPAC Name | [(6S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol |
Standard InChI | InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7?,8?,9?,12-/m0/s1 |
Standard InChI Key | GQXSDDHYUVYJCQ-YAIDBFCLSA-N |
Isomeric SMILES | CC1(OCC2C(O1)C3[C@@](O2)(OC(O3)(C)C)CO)C |
SMILES | CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C |
Canonical SMILES | CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume